

8-Bromo-1,6-naphthyridin-2(1H)-one literature review

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Compound of Interest

Compound Name: 8-Bromo-1,6-naphthyridin-2(1H)-one

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An In-depth Technical Guide to **8-Bromo-1,6-naphthyridin-2(1H)-one** and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **8-Bromo-1,6-naphthyridin-2(1H)-one**, a heterocyclic compound belonging to the naphthyridine family. Due to the limited availability of data for this specific molecule, this review extends to the broader 1,6-naphthyridin-2(1H)-one scaffold, offering insights into its synthesis, biological activities, and therapeutic potential, particularly as kinase and PARP inhibitors.

Physicochemical Properties

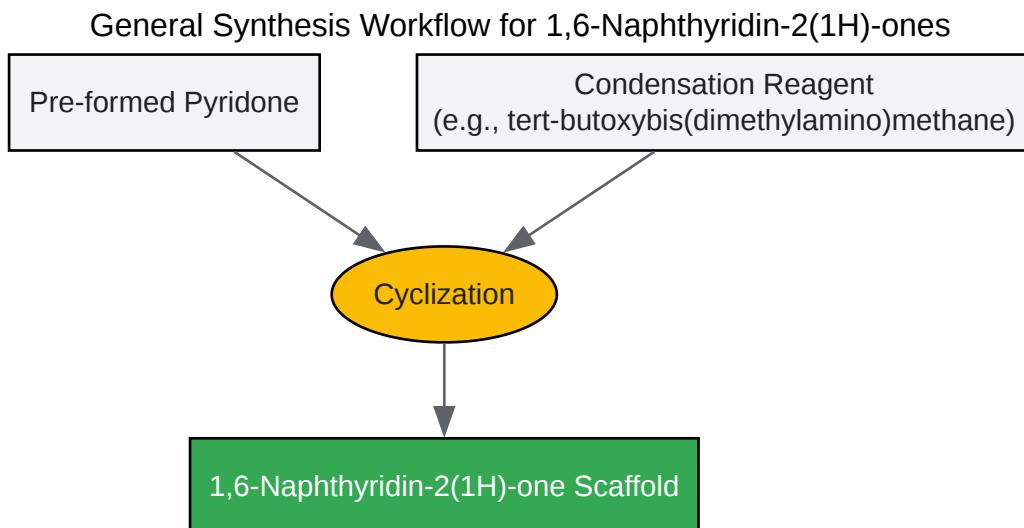
8-Bromo-1,6-naphthyridin-2(1H)-one is a solid organic compound.^[1] Its fundamental properties are summarized in the table below.

Property	Value	References
CAS Number	902837-41-6	[2] [3]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1] [2] [3]
Molecular Weight	225.04 g/mol	[1] [2] [3]
Synonyms	8-Bromo-2-hydroxy-1,6-naphthyridine; 6-Bromo-1,6-naphthyridin-2-ol	[2]
Purity (commercial)	Typically ≥97%	[2]
Storage Conditions	Room temperature	[2]

Synthesis of the 1,6-Naphthyridin-2(1H)-one Scaffold

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several strategic approaches. The two most common methods involve the construction of the bicyclic system from either a pre-formed pyridine or a pre-formed pyridone ring.[\[4\]](#)[\[5\]](#)

A general workflow for the synthesis starting from a pre-formed pyridone is illustrated below. This approach often involves the condensation of a pyridone derivative with a suitable reagent to form the second ring.



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Caption: General synthesis from a pre-formed pyridone.

Experimental Protocol: A Modular Approach to Functionalized 1,6-Naphthyridones

While a specific protocol for **8-bromo-1,6-naphthyridin-2(1H)-one** is not readily available in the reviewed literature, a recent publication by Carr et al. (2024) details a safe and scalable method for preparing related 3-bromo-N-alkyl-1,6-naphthyridones.^[6] This method utilizes an enamine intermediate, which offers a modular route to various derivatives.

Step 1: Formation of the Enamine Intermediate

- Reactants: Methyl 5-bromo-2-methylnicotinate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- Procedure: The reaction of methyl 5-bromo-2-methylnicotinate with DMF-DMA leads to the formation of a versatile enamine intermediate as a crystalline solid.^[6]

Step 2: Cyclization to form the Naphthyridone Core

- Reactants: The enamine intermediate and an aliphatic amine.
- Procedure: The enamine intermediate is treated with a range of aliphatic amines (e.g., ammonia, methylamine, isopropylamine, benzylamine) in a suitable solvent like isopropanol. [6]
- Conditions: The reaction mixture is heated to 80°C for 16-64 hours.[6]
- Yields: This method has reported yields ranging from 73% to 96%, depending on the amine used.[6]

This modular approach avoids the use of hazardous reagents like 1,3,5-triazine (which can generate HCN) and undesirable alkyl halides, making it a safer and more scalable process for producing functionalized 1,6-naphthyridones.[6]

Biological Activity and Therapeutic Potential

The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The 1,6-naphthyridin-2(1H)-one core, in particular, has been extensively explored, with over 17,000 compounds reported in the literature, primarily in patents.[4][5]

The substitution pattern on the naphthyridinone ring significantly influences its biological activity. For instance, compounds with a single bond between the C3 and C4 positions have been predominantly investigated for cardiovascular diseases, whereas those with a C3-C4 double bond are more commonly associated with antitumor applications.[4]

Potential as Kinase Inhibitors

Functionalized 1,6-naphthyridines are valuable intermediates in the synthesis of various biologically active compounds, most notably kinase inhibitors.[6] A notable example is the discovery of a potent and selective mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][9]naphthyridin-2(1H)-one (Torin2), which has an EC50 of 250 pM for inhibiting mTOR in cells.[10]

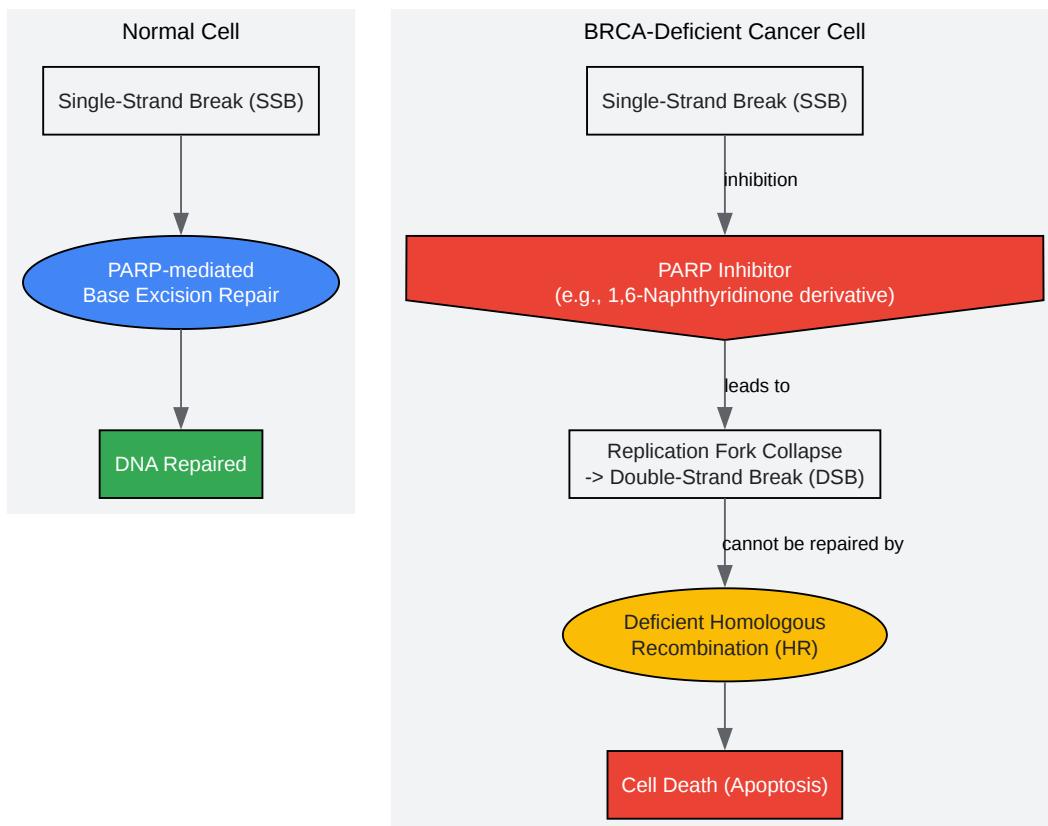
Emerging Role as PARP Inhibitors in Cancer Therapy

A significant area of interest for the 1,6-naphthyridin-2(1H)-one scaffold is its potential application as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.

Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. The inability of the cancer cells to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.

The mechanism of action for PARP inhibitors is illustrated in the following diagram.

Mechanism of Action of PARP Inhibitors in BRCA-Deficient Cancer Cells



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Caption: PARP inhibition in BRCA-deficient cells.

While no specific quantitative data for the PARP inhibitory activity of **8-bromo-1,6-naphthyridin-2(1H)-one** has been found, the broader class of naphthyridinones continues to

be a focal point in the development of novel PARP inhibitors for cancer treatment.

Conclusion

8-Bromo-1,6-naphthyridin-2(1H)-one is a member of the versatile 1,6-naphthyridin-2(1H)-one family of heterocyclic compounds. While specific research on this particular molecule is limited, the broader scaffold is of significant interest in medicinal chemistry. Modern synthetic methodologies are enabling the safe and scalable production of diverse derivatives. The established and potential biological activities, especially as kinase and PARP inhibitors, underscore the importance of the 1,6-naphthyridin-2(1H)-one core in the development of new therapeutic agents. Further investigation into specifically substituted analogs, such as the 8-bromo variant, is warranted to fully elucidate their therapeutic potential.

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